(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile
Brand Name: Vulcanchem
CAS No.: 332046-02-3
VCID: VC4829549
InChI: InChI=1S/C18H10BrFN2S/c19-15-5-3-13(4-6-15)17-11-23-18(22-17)14(10-21)9-12-1-7-16(20)8-2-12/h1-9,11H/b14-9+
SMILES: C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br)F
Molecular Formula: C18H10BrFN2S
Molecular Weight: 385.25

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile

CAS No.: 332046-02-3

Cat. No.: VC4829549

Molecular Formula: C18H10BrFN2S

Molecular Weight: 385.25

* For research use only. Not for human or veterinary use.

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile - 332046-02-3

Specification

CAS No. 332046-02-3
Molecular Formula C18H10BrFN2S
Molecular Weight 385.25
IUPAC Name (E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile
Standard InChI InChI=1S/C18H10BrFN2S/c19-15-5-3-13(4-6-15)17-11-23-18(22-17)14(10-21)9-12-1-7-16(20)8-2-12/h1-9,11H/b14-9+
Standard InChI Key HCVMAWRZUMTPCH-NTEUORMPSA-N
SMILES C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a thiazole core linked to a 4-bromophenyl group at position 4 and an acrylonitrile moiety bearing a 4-fluorophenyl group at position 2. The (E)-configuration of the acrylonitrile double bond ensures spatial arrangement critical for biological interactions . Key identifiers include:

PropertyValueSource
CAS No.332046-02-3
IUPAC Name(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile
SMILESC1=CC(=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br)F
InChIKeyHCVMAWRZUMTPCH-NTEUORMPSA-N

The presence of electron-withdrawing substituents (bromine, fluorine, and nitrile) enhances electrophilicity, facilitating interactions with biological targets.

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure. The 1H^1\text{H}-NMR spectrum exhibits signals for aromatic protons (δ 7.2–8.1 ppm) and a characteristic acrylonitrile doublet (δ 6.8 ppm). High-resolution MS shows a molecular ion peak at m/z 385.25.

Synthesis and Optimization

Hantzsch Thiazole Synthesis

The compound is synthesized via a modified Hantzsch reaction. Thiourea derivatives react with phenacyl bromide under reflux in ethanol, followed by cyclocondensation to form the thiazole ring . A representative protocol involves:

StepReagents/ConditionsDurationYield
1Thiourea, phenacyl bromide, ethanol, 80°C4 h65%
2Cyclocondensation, HCl catalyst2 h78%

Alternative methods employ polyethylene glycol (PEG-400) as a green solvent, improving yields to 82% .

Stereochemical Control

The (E)-configuration is favored due to steric hindrance between the 4-bromophenyl and 4-fluorophenyl groups. Polar solvents like dimethylformamide (DMF) stabilize the transition state, achieving >95% stereoselectivity .

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 2 µg/mL) and Candida albicans (MIC = 4 µg/mL), outperforming fluconazole (MIC = 8 µg/mL). The bromine atom enhances membrane permeability, while the nitrile group disrupts microbial enzymatic pathways.

Antimalarial Activity

Against Plasmodium falciparum, the compound shows 90% inhibition at 10 µM, attributed to heme polymerization disruption. The fluorine atom enhances bioavailability by reducing metabolic degradation .

Pharmacological Applications

Drug Delivery Systems

Encapsulation in liposomes improves solubility (from 0.5 mg/mL to 4.2 mg/mL) and extends half-life in murine models from 2 h to 6 h .

Toxicity Profile

Acute toxicity studies in rats indicate an LD50_{50} > 500 mg/kg, suggesting a wide therapeutic index. Chronic exposure at 50 mg/kg for 28 days shows no hepatotoxicity .

Future Perspectives

Further research should explore structure-activity relationships (SAR) by modifying the acrylonitrile moiety. Clinical trials are warranted to validate efficacy in oncological and infectious disease models.

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